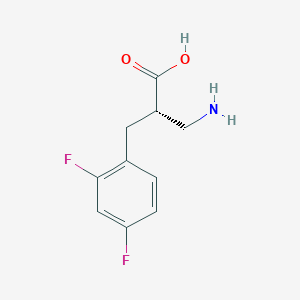
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is an organic compound that features an amino group, a propanoic acid backbone, and a difluorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzylamine.
Formation of Intermediate: The intermediate is formed by reacting 2,4-difluorobenzylamine with a suitable protecting group to safeguard the amino functionality.
Addition of Propanoic Acid Backbone: The protected intermediate is then reacted with a propanoic acid derivative under controlled conditions to introduce the propanoic acid backbone.
Deprotection: The final step involves deprotecting the amino group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow reactors to optimize reaction conditions and improve yield. For example, diazotization and hydro-de-diazotization reactions can be employed to efficiently produce the desired compound .
化学反应分析
Types of Reactions
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid
- (S)-3-Amino-2-(2,4-dibromobenzyl)propanoic acid
- (S)-3-Amino-2-(2,4-dimethylbenzyl)propanoic acid
Uniqueness
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
生物活性
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluorobenzyl group, which enhances its lipophilicity and may improve its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Compounds with similar structures have been shown to act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that this compound may target carbonic anhydrase, a crucial enzyme in regulating pH and fluid balance in organisms.
Enzyme Interactions
The interactions of this compound with enzymes can lead to significant biochemical effects. The compound may act as either a substrate or an inhibitor depending on the context. In laboratory studies, it has been observed to influence enzyme activity related to amino acid metabolism, potentially enhancing or inhibiting metabolic functions at varying concentrations .
Table 1: Summary of Enzyme Interactions
| Enzyme | Activity | Effect of this compound |
|---|---|---|
| Carbonic Anhydrase | Enzyme Regulation | Potential inhibitor |
| Amino Acid Metabolizing Enzymes | Metabolism Modulation | Varies with dosage; can enhance or inhibit activity |
Cellular Effects
The compound's effects on cellular processes are diverse. It has been shown to modulate cell signaling pathways that influence cell growth and differentiation. These effects are likely mediated through specific binding interactions with biomolecules, leading to alterations in gene expression patterns and cellular metabolism.
Pharmacological Potential
Research indicates that this compound may possess therapeutic potential due to its neuroprotective effects. The difluorobenzyl moiety enhances the compound's ability to penetrate biological membranes, which is critical for therapeutic efficacy. Additionally, studies have suggested that compounds with similar structures exhibit promise in treating conditions such as depression and anxiety by acting on neurotransmitter systems .
Case Studies
- Neuroprotective Effects : In a study investigating the neuroprotective properties of fluorinated amino acids, this compound was identified as a candidate for further evaluation due to its ability to inhibit neuronal apoptosis in vitro .
- Enzyme Inhibition : Another study highlighted the potential of this compound as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The inhibition could lead to therapeutic applications in cancer treatment by disrupting cellular proliferation .
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI 键 |
GAYGKOJCDKFGOC-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)F)C[C@@H](CN)C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1F)F)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















